molecular formula C26H25NO5 B15285135 Fmoc-Tyr(Et)-OH

Fmoc-Tyr(Et)-OH

Cat. No.: B15285135
M. Wt: 431.5 g/mol
InChI Key: XUKUVROJKPSLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Tyr(Et)-OH (Fmoc-O-ethyl-L-tyrosine) is a protected tyrosine derivative extensively utilized in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and an ethyl ether (Et) protecting group at the phenolic hydroxyl of tyrosine . This dual protection strategy ensures compatibility with Fmoc-SPPS protocols, where the Fmoc group is selectively removed under basic conditions (e.g., piperidine), while the ethyl group remains stable until final acidic deprotection (e.g., trifluoroacetic acid, TFA) . The ethoxy substituent enhances solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), facilitating efficient coupling reactions . Its stability under basic conditions and mild deprotection requirements make it a preferred choice for synthesizing bioactive peptides with tyrosine residues requiring post-translational modifications or site-specific functionalization.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

XUKUVROJKPSLLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(Et)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group. This is achieved by reacting tyrosine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The ethyl ester group is introduced by esterification of the carboxyl group of tyrosine with ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of solid-phase synthesis techniques helps in minimizing by-products and improving the overall yield .

Chemical Reactions Analysis

Fmoc Deprotection Mechanism

The Fmoc (9-fluorenylmethoxycarbonyl) group is removed under basic conditions, typically using 20% piperidine in DMF. This process involves β-elimination, generating dibenzofulvene and carbon dioxide, with the ethyl-protected tyrosine side chain remaining intact due to its stability under basic conditions . The reaction proceeds as follows:

Fmoc-Tyr(Et)-OH20% piperidine/DMFH-Tyr(Et)-OH+dibenzofulvene+CO2\text{this compound} \xrightarrow{\text{20\% piperidine/DMF}} \text{H-Tyr(Et)-OH} + \text{dibenzofulvene} + \text{CO}_2

The ethyl group’s resistance to basic deprotection ensures no unintended cleavage of the phenolic protection during Fmoc removal .

Coupling Reactions in SPPS

This compound participates in standard peptide coupling reactions. Its carboxylic acid group is activated using reagents like HATU, HBTU, or DIC/oxyma, forming an active ester intermediate for amide bond formation. Key characteristics include:

  • Reduced Side Reactions : The ethyl group prevents acylation of the phenolic oxygen during activation, improving coupling efficiency .

  • Enhanced Solubility : The ethoxy substituent increases solubility in polar solvents (e.g., DMF), facilitating homogeneous reactions .

Coupling Parameter Typical Conditions
Activation ReagentHATU, HBTU, or DIC/oxyma
SolventDMF or NMP
Coupling Time30–60 minutes
Efficiency>99% (reported for similar derivatives)

Stability of the Ethyl Protecting Group

The ethyl group on tyrosine’s phenolic oxygen exhibits stability under:

  • Basic Conditions : Resistant to piperidine, DBU, and other amines used in Fmoc deprotection .

  • Mild Acidic Conditions : Stable in TFA concentrations below 50% during temporary exposures .

Global Deprotection and Cleavage

Post-synthesis, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For this compound:

  • Ethyl Group Removal : Requires harsh acidic conditions (e.g., HF or TFMSA) not typically used in standard Fmoc SPPS .

  • Alternative Strategies : Retaining the ethyl group in the final peptide is common to enhance bioavailability or stability, particularly in drug development .

Protecting Group Deprotection Method Conditions
FmocPiperidine/DMF20% piperidine, 20–30°C, 10–30 min
O-tBuTFA95% TFA with scavengers
O-EtHF or TFMSAAnhydrous HF, 0°C, 1–2 hours

Side Reactions and Mitigation

  • Incomplete Coupling : Additives like HOAt or Oxyma Pure improve activation efficiency .

  • Ethyl Group Migration : Rare under standard conditions but monitored via HPLC .

  • Oxidation : The phenolic ethyl group reduces oxidation susceptibility compared to free tyrosine .

Scientific Research Applications

Fmoc-Tyr(Et)-OH has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Fmoc-Tyr(Et)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The ethyl ester group can be hydrolyzed to yield the free carboxylic acid, allowing for further modifications and coupling reactions. The compound’s ability to participate in peptide bond formation is crucial for the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Comparative Analysis with Similar Tyrosine Derivatives

Structural and Functional Differences

Key tyrosine derivatives used in SPPS include:

  • Fmoc-Tyr(tBu)-OH (tert-butyl protection)
  • Fmoc-Tyr(All)-OH (allyl protection)
  • Fmoc-Tyr(PO(OBzl)OH)-OH (monobenzyl phosphate protection)
  • Fmoc-Tyr(PO(NMe2)2)-OH (phosphodiamidate protection)
Table 1: Comparative Properties of Tyrosine Derivatives
Compound Protecting Group Solubility Coupling Efficiency Stability During Synthesis Deprotection Conditions
Fmoc-Tyr(Et)-OH Ethyl High in DMF/DCM High Stable to piperidine TFA (standard cleavage)
Fmoc-Tyr(tBu)-OH tert-Butyl Moderate Moderate Stable to piperidine TFA
Fmoc-Tyr(All)-OH Allyl Moderate High Requires Pd(0) for cleavage TFA + Pd(0)/nucleophiles
Fmoc-Tyr(PO(OBzl)OH)-OH Benzyl phosphate Low Low (slow coupling) Labile to piperidine TFA + H2O (partial debenzylation)
Fmoc-Tyr(PO(NMe2)2)-OH Phosphodiamidate High High Stable to piperidine TFA + H2O (overnight)

Key Research Findings

Coupling Efficiency and Side Reactions
  • This compound: Exhibits high coupling efficiency due to the non-polar ethyl group, which minimizes steric hindrance and side reactions. No reported interference with standard coupling reagents like HATU or HBTU .
  • Fmoc-Tyr(tBu)-OH : Bulkier tert-butyl group reduces coupling rates, necessitating extended reaction times or microwave-assisted synthesis to achieve comparable yields (e.g., microwave methods improve rates by 30-fold) .
  • Phosphotyrosine Derivatives: Fmoc-Tyr(PO(OBzl)OH)-OH: Acidic P–OH groups consume coupling reagents (e.g., HATU), requiring 2–3 equivalents of amino acid for complete coupling . Fmoc-Tyr(PO(NMe2)2)-OH: Neutral phosphodiamidate group eliminates side reactions, enabling smooth coupling but requiring prolonged TFA/H2O treatment for deprotection .
Deprotection Challenges
  • Ethyl vs. tert-Butyl : Both groups are cleaved under standard TFA conditions (~95% TFA, 1–2 hours). However, tert-butyl may require scavengers (e.g., triisopropylsilane) to prevent side reactions .
  • Allyl Protection : Requires palladium-catalyzed deprotection, which complicates large-scale synthesis due to cost and residual metal contamination risks .
  • Phosphate Protections :
    • Benzyl phosphate (PO(OBzl)OH) is prone to partial dealkylation by piperidine, leading to truncated peptides .
    • Phosphodiamidate (PO(NMe2)2) avoids this issue but necessitates stringent deprotection protocols .
Solubility and Handling
  • This compound : Superior solubility in DMF/DCM mixtures (~50 mg/mL) compared to Fmoc-Tyr(tBu)-OH (~30 mg/mL), reducing aggregation during SPPS .
  • Phosphotyrosine Derivatives : Poor solubility of Fmoc-Tyr(PO(OBzl)OH)-OH in organic solvents often necessitates pre-activation or elevated temperatures .

Biological Activity

Fmoc-Tyr(Et)-OH, an Fmoc-protected derivative of tyrosine with an ethyl side chain, is significant in peptide synthesis and exhibits various biological activities. This article explores its properties, synthesis, and biological implications based on diverse research findings.

Chemical and Physical Properties

This compound has the chemical formula C_25H_27NO_5 and a molecular weight of 421.49 g/mol. It is characterized by the presence of a phenolic hydroxyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC_25H_27NO_5
Molecular Weight421.49 g/mol
SolubilitySoluble in DMF, DMSO
Melting PointNot specified

Synthesis Techniques

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protecting group for the amino functionality. This method allows for the selective introduction of this compound into peptide sequences without interference from other side chains.

  • Fmoc Deprotection : The Fmoc group can be removed using 20% piperidine in DMF.
  • Coupling : Standard coupling reagents like HBTU or HATU are employed to facilitate the incorporation of this compound into growing peptide chains.

1. Peptide Hormones and Signaling

This compound is integral in synthesizing peptides that mimic or enhance the activity of natural hormones. Tyrosine derivatives are known to influence various signaling pathways, particularly those involving neurotransmitters and hormones such as gastrin and cholecystokinin, which play roles in gastrointestinal function and appetite regulation .

2. Self-Assembly Properties

Research indicates that this compound can self-assemble into nanostructures under specific conditions. This property is crucial for developing biomaterials with applications in drug delivery and tissue engineering. For instance, studies have shown that self-assembled structures formed by this compound exhibit stability in aqueous environments, making them suitable for biological applications .

Self-Assembly CharacteristicsObservations
Critical Aggregation Concentration (CAC)0.15 mg/mL in MeOH/water
MorphologyFibers, nanoparticles

3. Antioxidant Activity

Tyrosine derivatives, including this compound, have demonstrated antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is attributed to the phenolic hydroxyl group that can scavenge free radicals, potentially leading to therapeutic applications in neuroprotection and anti-aging treatments .

Case Studies

Case Study 1: Peptide Synthesis and Biological Testing

A study synthesized a series of peptides incorporating this compound to evaluate their biological activity against specific receptors involved in metabolic regulation. The results indicated that certain peptides exhibited enhanced binding affinity compared to their non-modified counterparts, suggesting a role for the ethyl substitution in receptor interactions .

Case Study 2: Self-Assembly Behavior

In another investigation, researchers explored the self-assembly of this compound in various solvent systems. They found that the presence of the ethyl group influenced the morphology of the resulting nanostructures, leading to more compact formations compared to other tyrosine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.